(S)-Pro-xylane

説明

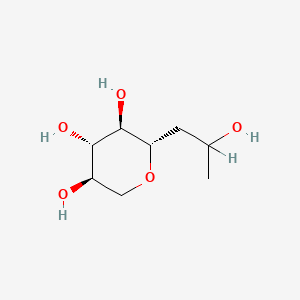

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S,5R)-2-(2-hydroxypropyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5-,6+,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGFZZYPPGQZFZ-QVAPDBTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196004 | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439685-79-7 | |

| Record name | C-β-D-Xylopyranoside-2-hydroxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439685-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439685797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROPYL TETRAHYDROPYRANTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3GMG1OT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Pro-xylane's Mechanism of Action in Dermal Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pro-xylane, the active C-glycoside form of Hydroxypropyl Tetrahydropyrantriol, is a biomimetic molecule derived from xylose, a natural sugar. It has garnered significant attention in the field of dermatology and cosmetology for its anti-aging properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound within human dermal fibroblasts, the primary cell type responsible for synthesizing and maintaining the skin's extracellular matrix (ECM). Understanding these mechanisms at a molecular level is crucial for the development of advanced skincare formulations and therapeutic agents targeting skin aging.

This compound's primary efficacy lies in its ability to stimulate the production of key components of the ECM, thereby reinforcing the biomechanical properties of the skin.[1] This guide will detail its effects on glycosaminoglycans (GAGs), collagens, and other critical structural proteins, and elucidate the signaling pathways involved.

Core Mechanism: Stimulation of Extracellular Matrix Synthesis

This compound penetrates the skin's layers to target the ECM, where it stimulates dermal fibroblasts to synthesize essential macromolecules that are crucial for skin firmness, elasticity, and hydration.[2]

Glycosaminoglycan (GAG) and Proteoglycan Synthesis

This compound is a potent stimulator of GAG synthesis in human dermal fibroblasts.[3] GAGs are long, unbranched polysaccharides that, due to their ability to attract and retain water, are integral to the skin's turgor and hydration.[4] By promoting the synthesis of GAGs, this compound helps to replenish the skin's moisture content and improve its viscoelastic properties.[5]

Key Effects on GAGs and Proteoglycans:

-

Increased GAG Production: In vitro studies have shown that this compound stimulates the biosynthesis of GAGs in fibroblasts.[3] One study noted this effect at concentrations between 0.3-3.0 mM over 96 hours.[3]

-

Enhanced Proteoglycan Expression: It specifically stimulates the expression of proteoglycans such as syndecans and perlecan (B1176706).[1][2] Perlecan is a large heparan sulfate (B86663) proteoglycan that plays a crucial role in the structural integrity of the basement membrane and has diverse signaling functions.[6][7]

-

Hyaluronic Acid Synthesis: this compound promotes the synthesis of hyaluronic acid, a major non-sulfated GAG in the dermis responsible for hydration and lubrication.[5]

Table 1: Summary of this compound's Effects on GAG and Proteoglycan Synthesis

| Target Molecule | Observed Effect in Dermal Fibroblasts/Skin Models | References |

| Glycosaminoglycans (GAGs) | Stimulation of biosynthesis | [3] |

| Sulfated GAGs | Stimulation of synthesis | [2] |

| Hyaluronic Acid (HA) | Promotes synthesis | [5] |

| Proteoglycans/Syndecans | Stimulates expression | [1][2] |

| Perlecan | Stimulates expression | [1][2] |

Collagen Synthesis and Dermal-Epidermal Junction Reinforcement

A critical aspect of skin aging is the decline in collagen production and the weakening of the dermal-epidermal junction (DEJ), the specialized basement membrane zone that connects the epidermis to the dermis.[8] this compound has been shown to counteract these changes by stimulating the synthesis of key collagens and other DEJ-associated proteins.[9]

Key Effects on Collagens and DEJ Proteins:

-

Stimulation of Pro-collagen and Collagen Synthesis: this compound stimulates the synthesis of pro-collagens and collagens in the dermis.[1][2]

-

Reinforcement of the Dermal-Epidermal Junction: It strengthens the DEJ by promoting the synthesis of crucial components, including:

-

Collagen IV and VII: These collagens are fundamental to the structure of the basement membrane and the anchoring fibrils that secure the epidermis to the dermis.[9][10] Increased gene expression of collagen VII has been observed.[10]

-

Laminin and Nidogen: These glycoproteins are essential for the organization and stability of the basement membrane.[2]

-

Table 2: Summary of this compound's Effects on Collagens and DEJ Proteins

| Target Molecule | Observed Effect in Dermal Fibroblasts/Skin Models | References |

| Pro-collagens/Collagens | Stimulates synthesis | [1][2] |

| Collagen IV | Promotes synthesis, contributing to DEJ reinforcement | [9][10] |

| Collagen VII | Stimulates synthesis and gene expression, reinforcing the DEJ | [9][10] |

| Laminin | Stimulates synthesis | [2] |

| Nidogen | Stimulates synthesis | [2] |

| Fibrillin | Stimulates synthesis | [1] |

Signaling Pathways Implicated in this compound's Action

While the precise and complete signaling cascade initiated by this compound is a subject of ongoing research, several key pathways and molecular interactions have been identified.

Upregulation of CD44 Expression

This compound has been shown to stimulate the expression of CD44, the primary cell surface receptor for hyaluronic acid.[2][3] By upregulating CD44, this compound may enhance the cell's ability to bind and respond to hyaluronic acid, thereby amplifying its hydrating and matrix-organizing effects.[11][12]

Potential Involvement of the SIRT1/FOXO3a Pathway

Emerging evidence suggests a possible link between this compound and the activation of longevity-associated signaling pathways. The sirtuin-1 (SIRT1) and Forkhead box O3 (FOXO3a) pathway is a key regulator of cellular stress resistance, metabolism, and lifespan.[13][14] SIRT1 can deacetylate and thereby activate FOXO3a, which in turn can promote the expression of antioxidant enzymes and other protective genes.[15] While direct activation of this pathway by this compound in dermal fibroblasts requires further confirmation, its known benefits in revitalizing senescent cells align with the functions of this pathway.[13]

Diagram 1: Proposed Signaling Pathway for this compound in Dermal Fibroblasts

Caption: Proposed signaling cascade of this compound in dermal fibroblasts.

Experimental Protocols

The following sections outline the general methodologies employed to investigate the effects of this compound on dermal fibroblast function. These protocols are representative of standard techniques in cell biology and dermatology research.

Quantification of Glycosaminoglycan (GAG) Synthesis

This protocol is designed to measure the rate of new GAG synthesis by dermal fibroblasts in culture.

Diagram 2: Experimental Workflow for GAG Synthesis Quantification

Caption: Workflow for quantifying GAG synthesis in fibroblast cultures.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured to confluence in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Radiolabeling: A radiolabeled precursor, such as [³H]glucosamine (for hyaluronic acid and other GAGs) or ³⁵SO₄ (for sulfated GAGs), is added to the culture medium.[1][16]

-

Incubation: Cells are incubated for a defined period (e.g., 24-96 hours) to allow for the incorporation of the radiolabel into newly synthesized GAGs.[3]

-

Harvesting and Isolation: The culture medium and cell lysate are collected separately. GAGs are then isolated and purified, often using techniques like ion-exchange chromatography.[16]

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter. This value is proportional to the amount of newly synthesized GAGs.

-

Alternative Quantification (Dye-based): Non-radioactive methods using cationic dyes like 1,9-dimethylmethylene blue (DMMB) can also be employed. The dye binds to sulfated GAGs, and the resulting color change is measured spectrophotometrically.[17]

Quantification of Collagen and DEJ Protein Expression

This protocol details the methods used to assess the expression of specific proteins like Collagen IV and VII at both the mRNA and protein levels.

Diagram 3: Workflow for Collagen and DEJ Protein Analysis

Caption: Methodologies for analyzing collagen and DEJ protein expression.

Methodologies:

-

Gene Expression Analysis (RT-qPCR):

-

Protein Quantification (ELISA or Western Blot):

-

Following treatment, cell lysates or conditioned media are collected.

-

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used for sensitive quantification of secreted proteins like Collagen VII.[19]

-

Alternatively, Western blotting can be used to detect and semi-quantify specific proteins.

-

-

Immunofluorescence Staining:

-

Cells cultured on coverslips or sections from reconstructed skin models are fixed (e.g., with paraformaldehyde) and permeabilized.[4][20]

-

Samples are incubated with primary antibodies specific to the target proteins (e.g., anti-Collagen IV, anti-Laminin).[2][5]

-

A fluorescently labeled secondary antibody is then applied.

-

Samples are visualized using confocal microscopy to determine the localization and relative abundance of the target proteins.[20]

-

Conclusion

This compound exerts its anti-aging effects on the skin through a multi-faceted mechanism of action centered on dermal fibroblasts. By stimulating the synthesis of a broad spectrum of extracellular matrix components, including glycosaminoglycans, proteoglycans, and key structural proteins of the dermal-epidermal junction, it effectively enhances the skin's structural integrity, hydration, and elasticity. The upregulation of the CD44 receptor and potential modulation of the SIRT1/FOXO3a pathway further underscore its role in maintaining cellular health and function. This comprehensive understanding of this compound's molecular activity provides a robust scientific foundation for its application in advanced dermatological and cosmetic formulations aimed at mitigating the signs of skin aging. Further research into the precise signaling cascades will continue to refine our understanding and unlock the full potential of this innovative molecule.

References

- 1. The Rate of Synthesis of Glycosaminoglycans and Collagen by Fibroblasts Cultured from Adult Human Liver Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bicellscientific.com [bicellscientific.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. arigobio.com [arigobio.com]

- 5. researchgate.net [researchgate.net]

- 6. Perlecan, A Multi-Functional, Cell-Instructive, Matrix-Stabilizing Proteoglycan With Roles in Tissue Development Has Relevance to Connective Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A current view of perlecan in physiology and pathology: A mosaic of functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dermal-epidermal junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improvement of the dermal epidermal junction in human reconstructed skin by a new c-xylopyranoside derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Hyaluronan/CD44 Axis: A Double-Edged Sword in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hyaluronan facilitates invasion of colon carcinoma cells in vitro via interaction with CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]

- 14. SIRT1-mediated deacetylation of FOXO3a transcription factor supports pro-angiogenic activity of interferon-deficient tumor-associated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SirT1 Regulation of Antioxidant Genes Is Dependent on the Formation of a FoxO3a/PGC-1α Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comparison of glycosaminoglycan synthesis by human fibroblasts from normal skin, normal scar, and hypertrophic scar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative analysis of the synthesis and secretion of type VII collagen in cultured human dermal fibroblasts with a sensitive sandwich enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ibidi.com [ibidi.com]

Technical Guide: Chemoenzymatic Biosynthesis of (S)-Pro-xylane from D-xylose

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) is a C-glycoside renowned for its anti-aging properties, primarily its ability to stimulate the biosynthesis of glycosaminoglycans (GAGs) within the skin's extracellular matrix. While commercially produced through a "green" chemical synthesis, significant advancements have been made in developing a chemoenzymatic pathway that offers superior stereoselectivity, yielding the more biologically active (S)-enantiomer. This guide provides an in-depth overview of this advanced synthesis route, detailing the chemical C-glycosylation of D-xylose and the subsequent highly efficient, stereoselective enzymatic reduction. It includes detailed experimental protocols, quantitative performance data of engineered biocatalysts, and a visualization of the synthesis workflow and the compound's biological mechanism of action.

Overview of the Synthesis Pathway

The production of (S)-Pro-xylane from the renewable feedstock D-xylose is a two-step process. The initial step involves the formation of a carbon-carbon bond at the anomeric center of the sugar, a C-glycosylation reaction, to produce a stable ketone intermediate. The second, critical step is the stereoselective reduction of this ketone to yield the desired (S)-alcohol configuration, which exhibits greater biological activity.[1][2]

The chemoenzymatic approach leverages the efficiency of a chemical condensation for the first step and the precision of a biocatalyst for the second, overcoming the limitations of traditional chemical reductions that produce a mixture of stereoisomers.

Experimental Protocols

Step 1: C-Glycosylation of D-xylose

This step employs a Knoevenagel-type condensation, often referred to as the Lubineau reaction, using unprotected D-xylose and acetylacetone in an aqueous alkaline medium.[3][4] This "green chemistry" approach avoids the need for protecting groups and uses water as the solvent.[5]

Protocol: Synthesis of 1-C-(β-d-xylopyranosyl)-acetone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve D-xylose (1.0 eq) and sodium bicarbonate (NaHCO₃, 1.2 eq) in deionized water.

-

Reagent Addition: Add pentane-2,4-dione (acetylacetone, 1.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with an acidic resin (e.g., Amberlite IR-120 H⁺) until a pH of ~7 is reached.

-

Filter off the resin and wash with deionized water.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The resulting β-C-glycosidic ketone can be purified by column chromatography on silica (B1680970) gel, though in many cases the crude product is of sufficient purity for the subsequent enzymatic step.

-

Step 2: Enzymatic Reduction of 1-C-(β-d-xylopyranosyl)-acetone

This step utilizes an engineered carbonyl reductase (CR) to asymmetrically reduce the ketone intermediate to this compound with high stereoselectivity.[1][6] A cofactor regeneration system is employed to recycle the expensive NADPH cofactor in catalytic amounts.[7][8]

Protocol: Biocatalytic Synthesis of this compound

-

Enzyme and Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

-

Prepare solutions of the intermediate ketone (substrate), NADP⁺, D-glucose, and the lyophilized powders of the engineered carbonyl reductase (e.g., variant R129E/D210F) and a glucose dehydrogenase (GDH) for cofactor regeneration.

-

-

Reaction Mixture Assembly:

-

In a temperature-controlled reaction vessel, combine the buffer, D-glucose (e.g., 1.2 eq relative to substrate), and NADP⁺ (e.g., 1 mM).

-

Add the GDH and the engineered CR enzymes to the mixture.

-

Initiate the reaction by adding the substrate, 1-C-(β-d-xylopyranosyl)-acetone.

-

-

Reaction Conditions:

-

Maintain the reaction at a constant temperature (e.g., 30-35°C) with gentle agitation.

-

Monitor the conversion of the substrate to this compound using High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Product Isolation:

-

Once the reaction reaches completion (typically >99% conversion), terminate it by adding a water-miscible organic solvent like acetonitrile (B52724) or acetone (B3395972) to precipitate the enzymes.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant and remove the organic solvent under reduced pressure.

-

The final product in the aqueous solution can be purified using techniques such as column chromatography or crystallization.

-

Quantitative Data: Biocatalyst Performance

The key advantage of the chemoenzymatic route lies in the performance of the engineered carbonyl reductase. Through directed evolution and protein engineering, wild-type enzymes have been significantly improved to favor the synthesis of this compound.

Table 1: Performance Metrics of Engineered Carbonyl Reductase (CR) for this compound Synthesis

| Parameter | Wild-Type (WT) CR | Engineered CR (R129E/D210F) | Reference |

|---|---|---|---|

| Catalytic Efficiency (kcat/Km) | Baseline (1-fold) | 245.33-fold improvement | [1][6] |

| Diastereomeric Excess (β, S) | Not Reported | >99% | [1][6] |

| Spatiotemporal Yield | Not Applicable | 49.97 g·L⁻¹·h⁻¹ (at 1300 mM substrate) |[1] |

Biological Mechanism of Action

Pro-xylane exerts its anti-aging effects by directly influencing the synthesis of key components of the dermal-epidermal junction (DEJ), the crucial interface that provides structural integrity to the skin.

Pro-xylane acts as a biomimetic that initiates the production of GAGs, which are essential polysaccharides for skin hydration and structure. This increased GAG synthesis leads to the formation of more proteoglycans. Concurrently, Pro-xylane upregulates the expression of key structural proteins, notably Collagen IV and VII, which are critical for anchoring the epidermis to the dermis. The combined effect is a reinforcement of the DEJ, leading to improved skin firmness, elasticity, and a reduction in the appearance of wrinkles.

References

- 1. Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure this compound: An Alternative Synthetic Route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A convenient, one-step, synthesis of β-C-glycosidic ketones in aqueous media | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A convenient, one-step, synthesis of β--glycosidic ketones in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure this compound: An Alternative Synthetic Route. | Semantic Scholar [semanticscholar.org]

- 7. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

(S)-Pro-xylane's Role in Stimulating Glycosaminoglycan (GAG) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pro-xylane, a C-glycoside derivative of xylose, has emerged as a significant bioactive compound in the field of dermatology and cosmetic science due to its demonstrated ability to stimulate the synthesis of glycosaminoglycans (GAGs). This technical guide provides an in-depth analysis of the core mechanisms by which this compound promotes GAG production, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays are provided, along with visualizations of the proposed mechanism and relevant signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Glycosaminoglycans are long, unbranched polysaccharides that are major components of the extracellular matrix (ECM) in the skin.[1][2] They play a crucial role in maintaining skin hydration, elasticity, and structural integrity by binding large amounts of water and interacting with various proteins, including growth factors.[3][4] The age-related decline in GAG content contributes to visible signs of aging, such as wrinkles and loss of firmness.[2]

This compound (INCI name: Hydroxypropyl Tetrahydropyrantriol) is a synthetic C-glycoside derived from beechwood xylose through a green chemistry process.[5] Unlike naturally occurring N-glycosides, the C-glycosidic bond in this compound offers greater stability against enzymatic degradation.[6][7] Its primary biological function is to act as a biomimetic of xylosylated core proteins, thereby initiating and stimulating the biosynthesis of GAGs in dermal and epidermal cells.[2][8]

Mechanism of Action

This compound stimulates GAG synthesis by acting as a primer for the assembly of GAG chains.[8][9] In the natural biosynthesis of proteoglycans, GAG chains are initiated on a core protein through a xylose residue.[6] this compound, due to its structural similarity to this initial xylose moiety, can penetrate the cell and serve as an artificial acceptor for the enzymes involved in GAG chain elongation.[9] This process can occur independently of a core protein, leading to the synthesis of free GAG chains that are secreted into the extracellular matrix.[8][9] This mechanism bypasses the potential rate-limiting step of core protein synthesis and xylosylation.[1]

Quantitative Data on GAG Synthesis Stimulation

Multiple in vitro studies have quantified the effect of this compound on GAG synthesis in various skin cell models. The following tables summarize key findings:

Table 1: Effect of this compound on Sulfated GAG Production in Normal Human Epidermal Keratinocytes (NHEK)

| Treatment | Incubation Time | Mean Concentration of Sulfated GAGs in Culture Media (µg/mL) | Reference |

| Control (PBS) | 24 hours | Not specified | [8] |

| 1 mM this compound | 24 hours | 8.0 | [8] |

| 1 mM this compound | 48 hours | 10.6 | [8] |

Table 2: Dose-Dependent Effect of this compound on Sulfated GAG Production in NHEK

| Concentration of this compound | Incubation Time | Effect on Sulfated GAGs in Culture Media | Reference |

| < 10 µM | 24 hours | Not detectable | [8] |

| 0.1 mM - 10 mM | 24 hours | Increased amount of sulfated GAGs | [8] |

Table 3: Effect of this compound on GAG Synthesis in Human Dermal Fibroblasts

| Treatment | Incubation Time | Effect on GAG Synthesis | Reference |

| 0.3 - 3.0 mM this compound | 96 hours | Stimulation of GAG synthesis | [10][11][12] |

Table 4: Effect of C-Xyloside on GAGs in Reconstituted Dermis (RDs)

| Treatment | Observation | Fold Increase | Reference |

| C-Xyloside | Increased GAGs in the extracellular medium (exclusively CS/DS) | 15-fold | [6][7] |

These studies collectively demonstrate that this compound significantly and in a dose- and time-dependent manner increases the synthesis and secretion of GAGs, particularly chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS), in key skin cell types.[6][7][8]

Signaling Pathways

While the direct upstream signaling cascade initiated by this compound to stimulate GAG synthesis is still under investigation, evidence points towards an indirect influence on growth factor signaling. This compound-induced GAGs, particularly dermatan sulfate, have been shown to enhance the activity of Fibroblast Growth Factor-10 (FGF-10).[8] FGF-10 is a key signaling molecule in the skin that promotes keratinocyte migration and proliferation, processes essential for epithelial repair and skin homeostasis.[8] FGFs typically exert their effects through the activation of receptor tyrosine kinases (FGFRs), which can trigger downstream pathways such as the RAS/MAPK and PI3K/AKT cascades.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on GAG synthesis.

In Vitro GAG Synthesis Assay in Keratinocytes

Objective: To quantify the amount of sulfated GAGs secreted by NHEK upon treatment with this compound.

Materials:

-

Normal Human Epidermal Keratinocytes (NHEK)

-

Keratinocyte growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Blyscan™ Sulfated Glycosaminoglycan Assay kit

-

Microplate reader

Procedure:

-

Cell Culture: Culture NHEK in appropriate flasks until they reach sub-confluence.

-

Seeding: Seed the NHEK into 24-well plates at a desired density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 mM to 10 mM) or PBS as a vehicle control.

-

Incubation: Incubate the cells for predetermined time points (e.g., 24 and 48 hours).

-

Sample Collection: At each time point, carefully collect the culture medium from each well. Prepare cell lysates if intracellular GAGs are to be measured.

-

GAG Quantification:

-

Use the Blyscan™ assay to quantify the amount of sulfated GAGs in the collected culture media and/or cell lysates.

-

This assay is based on the specific binding of the 1,9-dimethylmethylene blue (DMMB) dye to sulfated GAGs, which results in a color change that can be measured spectrophotometrically.

-

Prepare a standard curve using the provided GAG standard (e.g., chondroitin sulfate).

-

Measure the absorbance of the samples and standards at the appropriate wavelength (typically around 650 nm).

-

Calculate the concentration of sulfated GAGs in the samples based on the standard curve.

-

-

Data Analysis: Express the results as µg of sulfated GAGs per mL of medium or per mg of cell protein. Compare the results from this compound-treated cells to the control group to determine the fold increase in GAG synthesis.

Analysis of GAG Composition in Reconstituted Dermis

Objective: To determine the types of GAGs synthesized and any structural changes induced by C-Xyloside in a 3D skin model.

Materials:

-

Reconstituted Dermis (RDs) model

-

Culture medium for RDs

-

[³H]glucosamine (for metabolic labeling)

-

C-Xyloside

-

Enzymes: Chondroitinase ABC, Heparinase II/III

-

Size-exclusion chromatography system (e.g., Superdex 75 column)

Procedure:

-

Metabolic Labeling: Culture RDs in a medium containing [³H]glucosamine to label newly synthesized GAGs. Treat the RDs with or without C-Xyloside.

-

GAG Isolation:

-

Separate the culture medium (containing secreted GAGs) from the RDs.

-

Extract cell-surface and matrix-associated GAGs from the RDs using appropriate buffers and enzymes (e.g., collagenase, Triton X-100, urea).

-

-

GAG Purification: Purify the GAGs from the collected fractions.

-

Enzymatic Digestion:

-

Digest aliquots of the purified GAGs with specific enzymes to identify the GAG types.

-

Chondroitinase ABC will degrade chondroitin sulfate and dermatan sulfate.

-

Heparinase II/III will degrade heparan sulfate.

-

-

Chromatographic Analysis:

-

Analyze the digested and undigested GAG samples using a size-exclusion chromatography column (e.g., Superdex 75).

-

Monitor the elution profile by detecting the radioactivity of the fractions.

-

The shift in the elution profile after enzymatic digestion indicates the presence and relative amount of the specific GAG type.

-

-

Data Analysis: Compare the chromatograms of GAGs from C-Xyloside-treated and untreated RDs to identify changes in the total amount, type, and size of the synthesized GAGs.[6][7]

Conclusion

This compound effectively stimulates the synthesis of glycosaminoglycans in the skin by acting as a biomimetic primer for GAG chain elongation. Quantitative in vitro data robustly support its efficacy in increasing the production of key GAGs, such as chondroitin and dermatan sulfate, in both fibroblasts and keratinocytes. While the precise signaling pathways directly initiated by this compound are a subject for further research, its ability to modulate the activity of growth factors like FGF-10 highlights its significant role in skin homeostasis and repair. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of compounds targeting GAG synthesis for dermatological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological evaluation of a new C-xylopyranoside derivative (C-Xyloside) and its role in glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties | PLOS One [journals.plos.org]

- 8. Exogenous Addition of a C-Xylopyranoside Derivative Stimulates Keratinocyte Dermatan Sulfate Synthesis and Promotes Migration | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. FGF9 and FGF10 activate distinct signaling pathways to direct lung epithelial specification and branching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Investigating the Functional Metabolic Influence of (S)-Pro-xylane in Skin Explants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pro-xylane, a C-glycoside derivative of xylose, is a prominent bioactive compound in anti-aging skincare. While its direct metabolic degradation pathway within skin explants is not extensively detailed in current scientific literature, its profound impact on the skin's anabolic pathways is well-documented. This technical guide delineates the functional metabolic influence of this compound, focusing on its mechanism of action in stimulating the biosynthesis of crucial extracellular matrix components. We present a comprehensive overview of the experimental protocols used to elucidate its effects, quantitative data from key studies, and visual representations of the implicated signaling pathways.

Introduction

This compound, chemically known as (S)-Hydroxypropyl tetrahydropyrantriol, is a C-glycoside designed to be resistant to enzymatic cleavage by glycosidases, ensuring its bioavailability and activity within the skin.[1] Its primary role is not as a substrate for metabolic breakdown but as a biomimetic initiator of crucial biosynthetic pathways that decline with age. This guide will explore the metabolic pathways stimulated by this compound in skin explants and related models, providing a detailed account of its effects on glycosaminoglycan (GAG) and collagen synthesis.

Mechanism of Action: Stimulation of Biosynthetic Pathways

This compound functions by mimicking the natural role of xylosides in initiating the synthesis of glycosaminoglycans (GAGs), essential components of the extracellular matrix (ECM).[2][3] By acting as a primer, it stimulates fibroblasts to produce GAGs, which in turn promotes the synthesis of proteoglycans (PGs) and collagens, key molecules for skin hydration, elasticity, and structural integrity.[4][5][6]

Glycosaminoglycan (GAG) Synthesis Pathway

This compound directly influences the GAG biosynthesis pathway, leading to an increase in molecules like hyaluronic acid and chondroitin (B13769445) sulfate.[6][7] This enhances the skin's ability to retain water, contributing to a plumper and more hydrated appearance.[3]

Collagen Synthesis and Dermal-Epidermal Junction Reinforcement

This compound has been shown to promote the synthesis of key collagens, particularly Collagen IV and VII, which are crucial for the integrity of the dermal-epidermal junction (DEJ).[4][8] A reinforced DEJ leads to improved skin cohesion and elasticity.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from various in vitro and ex vivo studies on the effects of Pro-xylane and its derivatives.

Table 1: Effect of C-Xyloside on GAG and Proteoglycan Synthesis in Human Dermal Fibroblasts

| Treatment | [35S]sulfate Incorporation (cpm/µg DNA) | [3H]glucosamine Incorporation (cpm/µg DNA) |

|---|---|---|

| Control | 1,000 | 500 |

| C-Xyloside (3.0 mM) | ~6,000 (6-fold increase) | ~1,500 (3-fold increase) |

| β-xyloside (0.1 mM) | ~10,000 (10-fold increase) | ~2,500 (5-fold increase) |

Data adapted from a study on human dermal fibroblasts in culture, showing a significant increase in GAG synthesis with C-Xyloside treatment.[2]

Table 2: Clinical Efficacy of a Formulation Containing 3% Pro-xylane in Post-menopausal Women (60-day study)

| Clinical Parameter | Improvement in Pro-xylane Group vs. Control |

|---|---|

| Facial Ptosis | Statistically significant (p < 0.05) |

| Nasolabial Folds | Statistically significant (p < 0.05) |

| Radiance | Statistically significant (p < 0.05) |

| Complexion Evenness | Statistically significant (p < 0.05) |

This study highlights the clinical anti-aging effects resulting from the underlying biochemical changes.[9]

Table 3: Impact of FZ, DOF, and Pro-xylane on Collagen I (Col I) and Hyaluronic Acid (HA) Secretion

| Compound (Concentration) | Col I Secretion (% of control) | HA Secretion (% of control) |

|---|---|---|

| FZ (5 µM) | Not specified | Not specified |

| DOF (1 µM) | 106.9% | 125.1% |

| DOF (5 µM) | 169.6% | 150.0% |

| Pro-xylane (5 µM) | 106% | 133.7% |

| Pro-xylane (1 mM) | 148.1% | 166.3% |

This study compares the efficacy of Fructosazine (FZ) and Deoxyfructosazine (DOF) to Pro-xylane in stimulating Col I and HA secretion.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate the effects of this compound.

Human Skin Explant Culture and Treatment

-

Objective: To maintain the viability and structure of human skin in an ex vivo setting to study the effects of topically applied compounds.

-

Protocol:

-

Obtain fresh human skin samples from elective surgeries (e.g., abdominoplasty) with informed consent.

-

Prepare skin explants of a standardized size (e.g., 1 cm²) under sterile conditions.

-

Place explants in a culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and antimycotics) at the air-liquid interface on a grid or insert.

-

Apply a formulation containing this compound or a placebo topically to the epidermal surface.

-

Incubate the explants at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., several days).

-

At the end of the incubation, harvest the explants for histological, immunohistochemical, or biochemical analysis.

-

References

- 1. A New C-Xyloside induces modifications of GAG expression, structure and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. lorealparisusa.com [lorealparisusa.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Pro-xylane – Powerful Cosmetic Ingredient - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 9. A Compensating Skin Care Complex Containing Pro-xylane in Menopausal Women: Results from a Multicentre, Evaluator-blinded, Randomized Study | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 10. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Pro-xylane: A Technical Guide to its Role in Stimulating Collagen and Hyaluronic Acid Synthesis

Abstract: (S)-Pro-xylane, a bioactive C-glycoside synthesized from beechwood-derived xylose, represents a significant advancement in dermatological science.[1] Its primary mechanism involves acting as a biomimetic initiator of glycosaminoglycan (GAG) biosynthesis within the skin's extracellular matrix (ECM).[2][3] By effectively bypassing the traditional protein core-dependent pathway, this compound significantly upregulates the production of GAGs, including hyaluronic acid, and creates a favorable microenvironment for fibroblast activity. This activity leads to a quantifiable increase in the synthesis of key dermal and epidermal proteins, notably Collagen Type I, Type IV, and Type VII. This guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies used to validate the efficacy of this compound in reinforcing the ECM.

Core Mechanism of Action: Stimulation of Glycosaminoglycan (GAG) Synthesis

This compound's fundamental action is to stimulate the production of glycosaminoglycans (GAGs), essential macromolecules for maintaining skin hydration and structural integrity.[4][5] In normal physiological processes, GAG synthesis is initiated when the sugar xylose is attached to a serine residue on a core protein, which then serves as a primer for the elongation of GAG chains like chondroitin (B13769445) sulfate (B86663) or heparan sulfate.[6]

This compound, a C-xylopyranoside derivative, mimics this initial step.[7] Being a small, cell-permeable molecule, it enters fibroblasts and directly acts as an alternative primer for GAG chain assembly, bypassing the need for a core protein.[8] This leads to a substantial increase in the synthesis and secretion of free GAG chains into the extracellular matrix.[9][10] Studies have shown that xylosides can generate 5 to 20 times more GAG chains than endogenous core proteins, resulting in a significantly amplified pool of free GAGs.[9] One study on a reconstructed dermal tissue model reported a 15-fold increase in GAGs found in the extracellular medium after treatment with a C-xyloside.[6] This enrichment of the ECM helps to restore volume and hydration.[11][12]

Effect on Hyaluronic Acid (HA) Production

Hyaluronic acid (HA) is a non-sulfated GAG crucial for skin hydration. This compound effectively promotes the synthesis of HA in the dermis.[2][3][13] Beyond direct stimulation of HA production, this compound also upregulates the expression of CD44, a key cell membrane receptor for hyaluronic acid.[1][14] This dual-action mechanism suggests that not only is more HA produced, but the skin's ability to bind and utilize it is also enhanced, leading to improved moisture retention and cell signaling.

Effect on Collagen Synthesis

The enriched GAG and HA environment created by this compound provides optimal conditions for fibroblast activity, leading to increased synthesis of multiple collagen types that are critical for skin structure and firmness.[15]

-

Dermal Collagen (Type I): this compound stimulates the synthesis of pro-collagen I, the precursor to the most abundant collagen in the dermis, which is responsible for the skin's tensile strength.[14][16]

-

Dermal-Epidermal Junction (DEJ) Integrity (Type IV & VII): It significantly promotes the synthesis of Collagen Type IV and Type VII.[4][12] These collagens are fundamental components of the basement membrane and anchoring fibrils, respectively, which secure the epidermis to the dermis.[16][17] Strengthening the DEJ is crucial for improving skin cohesion and reducing age-related laxity.

Quantitative Data Summary

Data from in vitro studies on Normal Human Dermal Fibroblasts (NHDF) demonstrate the potent efficacy of this compound in stimulating the secretion of key ECM components.

| Analyte | Concentration | % Increase vs. Control | Reference |

| Collagen I | 5 µM | 106.0% | [18] |

| 1 mM | 148.1% | [18] | |

| Hyaluronic Acid | 5 µM | 133.7% | [18] |

| 1 mM | 166.3% | [18] |

Detailed Experimental Protocols

In Vitro Quantification of Collagen I Synthesis in Fibroblasts

This protocol outlines a method for quantifying Collagen Type I secreted by human dermal fibroblasts following treatment with this compound, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are seeded in 96-well plates and cultured until they reach approximately 80-90% confluency.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 1 mM) and a vehicle control. Cells are incubated for a predetermined period (e.g., 72 hours) to allow for protein synthesis and secretion.[18]

-

Sample Collection: After incubation, the cell culture supernatant is collected. To minimize cellular debris, samples are centrifuged at 1,000 x g for 20 minutes.

-

ELISA Procedure:

-

Coating: A 96-well ELISA plate is coated with a capture antibody specific to native Collagen Type I and incubated overnight.[19]

-

Blocking: Non-specific binding sites are blocked using a solution like 1% BSA.[19]

-

Sample Incubation: The collected cell culture supernatants and a series of known collagen standards are added to the wells and incubated.

-

Detection: A biotin-conjugated detection antibody for Collagen Type I is added, followed by a streptavidin-HRP conjugate.[19]

-

Substrate Reaction: A TMB substrate is added, which develops a color in proportion to the amount of bound collagen. The reaction is stopped with an acid solution.

-

-

Data Analysis: The absorbance of each well is read at 450 nm using a microplate reader. A standard curve is generated from the collagen standards, and the concentration of Collagen Type I in the cell supernatants is calculated.

In Vitro Quantification of Hyaluronic Acid Synthesis

This protocol describes the quantification of HA secreted into the cell culture medium using an ELISA-like method employing a specific Hyaluronic Acid Binding Protein (HABP).[20]

Methodology:

-

Cell Culture & Treatment: Follow steps 1-3 as described in Protocol 5.1.

-

Sample Collection: Collect the cell culture supernatant as described in Protocol 5.1.

-

HA-ELISA Procedure:

-

Coating: A 96-well plate is pre-coated with a protein that captures HABP.

-

Sample & HABP Incubation: Collected supernatants and HA standards are mixed with a known amount of biotinylated HABP. This mixture is then added to the coated plate. The amount of biotin-HABP captured by the plate is inversely proportional to the amount of HA in the sample, as the HA in the sample will have already bound to the biotin-HABP in the solution.

-

Detection: A streptavidin-HRP conjugate is added, which binds to the captured biotin-HABP.

-

Substrate Reaction: A TMB substrate is added to generate a colorimetric signal.

-

-

Data Analysis: Absorbance is read at 450 nm. A standard curve is plotted, and the concentration of HA in the samples is determined. It is crucial to establish stable kinetics by determining the optimal culture conditions and harvest time prior to quantitative assays.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Pro-xylane – Powerful Cosmetic Ingredient - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 5. What Is The Role Of Pro-Xylane in Cosmetics? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 6. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological evaluation of a new C-xylopyranoside derivative (C-Xyloside) and its role in glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exogenous Addition of a C-Xylopyranoside Derivative Stimulates Keratinocyte Dermatan Sulfate Synthesis and Promotes Migration | PLOS One [journals.plos.org]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Pro-xylane [chembk.com]

- 12. The Magical Effect Of Pro-Xylane In Skin Care Products-www.china-sinoway.com [china-sinoway.com]

- 13. youtube.com [youtube.com]

- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 15. nbinno.com [nbinno.com]

- 16. Improvement of the dermal epidermal junction in human reconstructed skin by a new c-xylopyranoside derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]

- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

The Beech Tree's Secret: A Technical Guide to the Green Synthesis and Bioactivity of Pro-xylane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origin of Pro-xylane, a revolutionary anti-aging molecule, from its natural source in beech trees to its innovative green chemistry synthesis. We will delve into the experimental protocols for its creation and its mechanism of action on the skin, supported by quantitative data and visual representations of its biological pathways.

Origin and Extraction of Xylose from Beech Trees

Pro-xylane's journey begins with xylose, a five-carbon sugar (pentose) that is a primary component of hemicellulose in the cell walls of beech trees (Fagus genus).[1][2] This renewable raw material is the starting point for the synthesis of Pro-xylane.[3] The extraction of xylose from beech wood is a critical first step, with various methods developed to optimize yield and purity while adhering to green chemistry principles.

Experimental Protocol: Xylose Extraction from Beech Wood via Autohydrolysis (Hot Water Extraction)

This protocol is a representative method based on published studies of hemicellulose extraction from hardwoods.[4][5]

Objective: To extract xylose-rich hemicellulose from beech wood chips using hot water (autohydrolysis).

Materials and Equipment:

-

Beech wood chips

-

Deionized water

-

High-pressure reactor or autoclave

-

200-mesh Nylon filter

-

Centrifuge (capable of 4500 rpm)

-

Drying oven

-

4% Sulfuric acid (H₂SO₄) for hydrolysis of hemicellulose to monosaccharides

-

High-Performance Liquid Chromatography (HPLC) system with a refractive index detector for sugar analysis

Procedure:

-

Pre-treatment: Beech wood chips are washed and air-dried.

-

Extraction: The wood chips are placed in a high-pressure reactor with deionized water. The extractions are typically performed at temperatures around 160°C.[4]

-

Separation: After extraction, the residual chips and the liquid extract (liquor) are separated using a 200-mesh Nylon filter. The liquor is collected for analysis.[4]

-

Hemicellulose Hydrolysis: To determine the xylose content, the hemicellulose in the extract is hydrolyzed into monosaccharides. This is achieved by treating the extract with 4% H₂SO₄ at 121°C in an autoclave for one hour.[4][5]

-

Analysis: The hydrolyzed extract is centrifuged at 4500 rpm for 60 minutes to remove insoluble solids. The supernatant is then analyzed for its sugar content, including xylose, using an HPLC system.[4][5]

Data Presentation: Xylose Yield from Beech Wood

The yield of xylose from beech wood can vary depending on the extraction method and conditions. The following table summarizes typical yields reported in the literature.

| Extraction Method | Reagents | Temperature (°C) | Xylose Yield (% on oven-dry wood) | Reference |

| Autohydrolysis (Hot Water) | Water | 160 | 4.6 | [4][6] |

| Dilute Oxalic Acid | 0.0825% Oxalic Acid | 160 | 6.0 | [5] |

| Alkaline Extraction | 3% Green Liquor (Na₂O charge) | 160 | 2.2 | [5] |

| Alkaline Extraction | NaOH, Na₂CO₃, NaHCO₃ | 160 | 1.85 - 2.85 | [4][6] |

Green Chemistry Synthesis of Pro-xylane

Pro-xylane, chemically known as Hydroxypropyl Tetrahydropyrantriol, is a C-glycoside derivative of xylose.[7] Its synthesis is a hallmark of green chemistry, characterized by a limited number of steps, the use of water as a solvent, and the reduction of waste.[3][8] The process was inspired by the Lubineau reaction, a method for forming C-glycosides from unprotected sugars in an aqueous medium.[9][10]

The Two-Step Synthesis Process

The synthesis of Pro-xylane from xylose is achieved in two main steps:

-

C-Glycosylation (Lubineau Reaction): This step involves the reaction of xylose with a 1,3-diketone, such as acetylacetone, in an alkaline aqueous solution. This reaction forms a C-C bond at the anomeric center of the xylose, creating a β-C-glycosidic ketone.[10][11][12]

-

Reduction: The ketone group of the intermediate compound is then reduced to a secondary alcohol. This can be achieved through catalytic hydrogenation or, more recently, through enzymatic reduction to enhance stereoselectivity for the biologically active (S)-Pro-xylane isomer.[8][12]

Experimental Protocol: Synthesis of a C-Xyloside (Pro-xylane Precursor)

This protocol is a representative method based on the principles of the Lubineau reaction described in the literature.[9][10]

Objective: To synthesize a β-C-glycosidic ketone from D-xylose.

Materials and Equipment:

-

D-xylose

-

Pentane-2,4-dione (acetylacetone)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Purification system (e.g., column chromatography)

Procedure:

-

Reaction Setup: D-xylose is dissolved in an alkaline aqueous solution (e.g., water with NaOH) in a reaction vessel.

-

Addition of Reactant: Pentane-2,4-dione is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature. The reaction proceeds via a Knoevenagel condensation, followed by an intramolecular Michael-type addition and a retro-Claisen condensation.[10]

-

Purification: After the reaction is complete, the resulting β-C-glycosidic ketone is purified from the reaction mixture.

Note: The industrial-scale synthesis of Pro-xylane involves further optimization and a subsequent reduction step to obtain the final Hydroxypropyl Tetrahydropyrantriol.

Green Chemistry Metrics

The synthesis of Pro-xylane is designed to be environmentally friendly. One of the key metrics used to evaluate the "greenness" of a chemical process is the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product.[13][14] For the Pro-xylane synthesis, the E-factor was reported to be 13, which is considered a very good coefficient on a scale where values for pharmaceuticals can range from 5 to 50.[13]

Mechanism of Action: Pro-xylane's Impact on Skin Biology

Pro-xylane exerts its anti-aging effects by targeting the extracellular matrix (ECM) of the skin. Its primary mechanism of action is the stimulation of glycosaminoglycan (GAG) and proteoglycan synthesis.[1][2]

Stimulation of Glycosaminoglycan (GAG) Synthesis

GAGs are long, unbranched polysaccharides that are major components of the ECM. They play a crucial role in maintaining skin hydration, elasticity, and firmness. Pro-xylane acts as a biomimetic of xylose, which is the initiating sugar for the synthesis of most GAG chains on core proteins to form proteoglycans.[15][16] By stimulating GAG synthesis, Pro-xylane helps to replenish the skin's GAG content, which declines with age. In vitro studies have shown that C-xyloside treatment of reconstituted dermal tissues can lead to a 15-fold increase in GAGs found in the extracellular medium.[15]

Impact on the Dermal-Epidermal Junction (DEJ) and Dermis

Pro-xylane has been shown to reinforce the dermal-epidermal junction (DEJ), the crucial interface between the epidermis and the dermis. It promotes the synthesis of key components of the DEJ, including collagen IV and collagen VII.[17] In the dermis, Pro-xylane stimulates the production of GAGs and has been observed to up-regulate the expression of type I procollagen.[18]

Clinical Efficacy

Clinical studies have demonstrated the anti-aging benefits of Pro-xylane.

| Study Parameter | Product | Duration | Results | Reference |

| Wrinkle Reduction | Moisturizer with Pro-xylane | 8 weeks | 24% average reduction in the appearance of wrinkles | [1] |

| Skin Density and Wrinkles | Serum with Pro-xylane | 4 weeks | 21% improvement in skin density, 31% reduction in the appearance of wrinkles | [1] |

| Skin Hydration | Moisturizer with Pro-xylane | 4 weeks | 81% of women reported their skin felt more hydrated | [1] |

| Facial Aging Signs in Menopausal Women | Topical serum with 3% Pro-xylane | 60 days | Significant improvement in facial ptosis, nasolabial folds, radiance, and complexion evenness | [3] |

| Skin Elasticity and Fine Lines (with Micro-Focused Ultrasound) | Cream with Pro-xylane and Blueberry Extract | 180 days | Significant improvement in skin elasticity and fine lines at the mouth corners | [19] |

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.

Experimental Workflow: From Beech Wood to Pro-xylane

Signaling Pathway: Pro-xylane's Mechanism of Action in the Skin

References

- 1. hlextract.com [hlextract.com]

- 2. News - Pro-Xylane: Comparison of efficacy and effects in cosmetic applications [beaza.com]

- 3. A Compensating Skin Care Complex Containing Pro-xylane in Menopausal Women: Results from a Multicentre, Evaluator-blinded, Randomized Study | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 4. woodresearch.sk [woodresearch.sk]

- 5. woodresearch.sk [woodresearch.sk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Pro-Xylane: a new biologically active C-glycoside in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure this compound: An Alternative Synthetic Route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. [PDF] Synthesis of Pro-Xylane: a new biologically active C-glycoside in aqueous media. | Semantic Scholar [semanticscholar.org]

- 12. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. An integrated approach for hemicellulose extraction from forest residue :: BioResources [bioresources.cnr.ncsu.edu]

- 19. A Randomized, Investigator-Blinded, Split-Face, Controlled Trial Evaluating the Efficacy and Satisfaction of a Topical Product Containing Blueberry Extract and Pro-Xylane Combined With Micro-Focused Ultrasound for Anti-aging - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Bioactive Properties of C-Glycoside Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-glycosides, a unique class of natural and synthetic compounds, are characterized by a carbon-carbon bond between the anomeric carbon of a sugar moiety and an aglycone. This structural feature confers significant stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts, making them attractive candidates for drug discovery and development. This guide provides an in-depth exploration of the diverse bioactive properties of C-glycoside derivatives, with a focus on their anticancer, antiviral, and antidiabetic potential. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Core Bioactive Properties and Mechanisms of Action

C-glycoside derivatives exhibit a broad spectrum of biological activities, primarily attributed to their ability to interact with and modulate various cellular targets and signaling pathways.

Anticancer Activity

A significant number of C-glycoside derivatives, particularly those belonging to the cardiac glycoside family, have demonstrated potent anticancer activities.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[1][3] This disruption of ion balance can trigger a cascade of events leading to apoptosis (programmed cell death) in cancer cells.[1][3]

Furthermore, C-glycosides can modulate key signaling pathways that are often dysregulated in cancer, including:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several C-glycosides have been shown to inhibit this pathway, leading to the suppression of tumor growth.[2][4]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. C-glycosides can modulate this pathway, often leading to cell cycle arrest and apoptosis.[2][3]

-

Wnt/β-catenin Signaling Pathway: This pathway plays a critical role in cancer development and progression. Some C-glycosides have been found to inhibit this pathway, thereby suppressing tumor growth.[2][3]

Antiviral Activity

Certain C-glycoside derivatives have also shown promise as antiviral agents. Their mechanisms of action in this context are still being elucidated but are thought to involve interference with viral entry, replication, or assembly. For instance, some cardiac glycosides have been reported to exhibit activity against viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[2]

Antidiabetic Activity

A notable application of C-glycoside derivatives is in the management of type 2 diabetes. The development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as dapagliflozin (B1669812) and canagliflozin, represents a significant advancement in this area. These drugs, which are C-glycoside derivatives, work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.[1] The C-glycosidic bond is crucial for the stability and oral bioavailability of these drugs.[1]

Quantitative Data on Bioactive Properties

The following tables summarize the in vitro efficacy of selected C-glycoside derivatives and related compounds, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, cell lines, and assays used.

Table 1: Anticancer Activity of Selected Glycoside Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Digitoxin | Varies | 0.01 - 1 | [5] |

| Ouabain | MDA-MB-231 | 0.089 | [6] |

| Digoxin | MDA-MB-231 | 0.164 | [6] |

| Lanatoside C | HepG2 | Varies | [2] |

| Peruvoside | HepG2 | Varies | [2] |

| Strophanthidin | HepG2 | Varies | [2] |

Table 2: Antiviral Activity of Selected Glycoside Derivatives

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| Neriifolin | HIV | Varies | Varies | [2] |

| Oleandrin | HIV | Varies | Varies | [2] |

| Glycyvir | HIV-1 pseudotyped viruses | TZM-bl | Varies | [7] |

Table 3: Antidiabetic Activity of Selected Compounds (α-Glucosidase and α-Amylase Inhibition)

| Compound/Extract | Enzyme | IC50 (µg/mL) | Reference |

| Compound 5a (Thioxoimidazloidin-4-one analog) | α-Glucosidase | 5.08 | [8] |

| Compound 5a (Thioxoimidazloidin-4-one analog) | α-Amylase | 0.21 | [8] |

| Acarbose (Reference) | α-Glucosidase | 5.76 | [8] |

| Acarbose (Reference) | α-Amylase | 0.39 | [8] |

| F1 Fraction (Cucumis prophetarum) | α-Glucosidase | 59.9 | [9] |

| F1 Fraction (Cucumis prophetarum) | α-Amylase | 20.6 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactive properties of C-glycoside derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

-

96-well microplates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

C-glycoside derivative (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the C-glycoside derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][10]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][10]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation or inhibition.

Materials:

-

Cell culture plates

-

C-glycoside derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to total and phosphorylated forms of target proteins, e.g., Akt, p-Akt, ERK, p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture and treat cells with the C-glycoside derivative for the desired time. Wash cells with ice-cold PBS and then lyse them with lysis buffer.[11][12]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.[11]

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.[11][12]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

-

Detection and Analysis: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[11][12]

In Vitro Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Materials:

-

Purified Na+/K+-ATPase enzyme

-

Assay buffer (containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl)

-

ATP solution

-

C-glycoside derivative

-

Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the purified Na+/K+-ATPase enzyme, and different concentrations of the C-glycoside derivative. Include a control without the inhibitor.[8][13]

-

Pre-incubation: Pre-incubate the mixture for a specific time at 37°C to allow the inhibitor to bind to the enzyme.[13]

-

Initiation of Reaction: Add ATP to each well to start the enzymatic reaction.[13]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[13]

-

Stopping the Reaction and Phosphate Detection: Stop the reaction by adding a reagent that also allows for the colorimetric detection of the released inorganic phosphate.[13]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of the C-glycoside derivative and determine the IC50 value.

In Vivo Xenograft Model for Anticancer Activity

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

C-glycoside derivative formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.[4][14]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.[4]

-

Compound Administration: Administer the C-glycoside derivative to the treatment group according to a predetermined dosing schedule (e.g., daily or every other day) via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.[4]

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[4]

-

Monitoring and Endpoint: Monitor the mice for signs of toxicity. The experiment is typically terminated when the tumors in the control group reach a certain size or after a predetermined treatment period.

-

Data Analysis: Compare the tumor growth in the treatment group to the control group to assess the antitumor efficacy of the C-glycoside derivative.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by C-glycoside derivatives.

Caption: Inhibition of Na+/K+-ATPase by C-glycoside derivatives.

Caption: C-glycoside mediated inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental protocols.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for Western blot analysis.

Conclusion

C-glycoside derivatives represent a promising and versatile class of bioactive compounds with significant potential in drug discovery. Their inherent stability and diverse mechanisms of action, particularly in the realms of oncology, virology, and metabolic diseases, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the therapeutic potential of these fascinating molecules. Future research should focus on the synthesis of novel C-glycoside libraries, the elucidation of their detailed mechanisms of action, and their evaluation in more complex preclinical and clinical settings.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Recent development in the synthesis of C-glycosides involving glycosyl radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xenograft.org [xenograft.org]

- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

(S)-Pro-xylane's Impact on Extracellular Matrix Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pro-xylane, a C-xylopyranoside derivative, is a bioactive compound that has demonstrated significant effects on the homeostasis of the extracellular matrix (ECM). This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its impact on the synthesis of key ECM components, including glycosaminoglycans (GAGs) and collagen. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to facilitate further research and development in the fields of dermatology, cosmetology, and tissue engineering.

Introduction